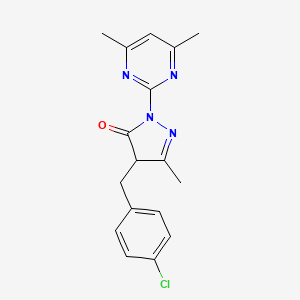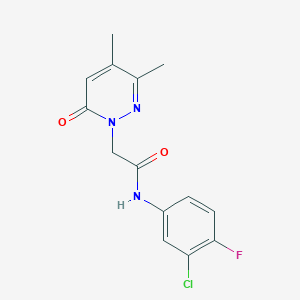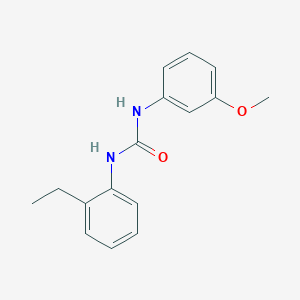
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide, also known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP belongs to a class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide in lab experiments is its high purity and ease of synthesis. This compound can be synthesized in large quantities with high purity, making it an ideal candidate for use in high-throughput screening assays. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide. One area of research is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and to identify the specific pathways and targets that are involved in its anticancer activity. Another area of research is the development of this compound as a potential treatment for pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in animal models and in clinical trials. Overall, this compound has significant potential as a therapeutic agent and further research is needed to fully explore its potential.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide can be achieved through a simple reaction between 3-methoxybenzoyl chloride and 4-methylacetophenone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to this compound through acidification and recrystallization. This method yields this compound with high purity and can be scaled up for large-scale production.
科学的研究の応用
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide has been the subject of extensive research due to its potential therapeutic applications. One area of research is the development of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-6-8-14(9-7-13)10-11-17(19)18-15-4-3-5-16(12-15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMNQSMRGXMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)

![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)
![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5414638.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B5414661.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414689.png)